Aderbasib

Übersicht

Beschreibung

Diese Proteine sind am Ablösen von Zellmembranproteinen beteiligt, was eine entscheidende Rolle bei verschiedenen physiologischen und pathologischen Prozessen spielt, einschließlich der Krebsentwicklung . Aderbasib hat sich als ein vielversprechendes antineoplastisches Mittel gezeigt, insbesondere bei der Behandlung verschiedener Krebserkrankungen wie diffusem großzelligen B-Zell-Non-Hodgkin-Lymphom, HER2-positivem Brustkrebs und Gliomen .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere wichtige Schritte. Die Verbindung ist ein Hydroxamat-basierter Inhibitor, und seine Herstellung umfasst typischerweise die Bildung der Hydroxamat-Einheit und die Einarbeitung der Piperazin- und Phenylgruppen . Der Syntheseweg umfasst die folgenden Schritte:

- Bildung der Hydroxamat-Einheit durch die Reaktion eines geeigneten Esters mit Hydroxylamin.

- Kupplung des Hydroxamat-Zwischenprodukts mit einem Piperazin-Derivat.

- Einführung der Phenylgruppe durch eine nucleophile Substitutionsreaktion.

- Abschließende Reinigung und Charakterisierung des Produkts unter Verwendung von Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Kernresonanzspektroskopie (NMR) .

Wissenschaftliche Forschungsanwendungen

Aderbasib has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Aderbasib, also known as INCB7839, primarily targets two proteins: ADAM10 and ADAM17 . These proteins belong to the ADAM (A Disintegrin And Metalloprotease) family of multifunctional membrane-bound proteins . They are widely expressed in many tissues and are frequently overexpressed in cancer .

Mode of Action

This compound acts as a sheddase inhibitor . Sheddases are proteases that cleave the extracellular domains of their substrates from the cell surface . By inhibiting the sheddase activities of ADAM10 and ADAM17, this compound may suppress tumor cell proliferation . It is observed to regulate the tumor necrosis factor of cancer cells .

Biochemical Pathways

The inhibition of ADAM10 and ADAM17 by this compound affects various biochemical pathways. These proteins mediate the proteolytic ectodomain release of hundreds of transmembrane proteins, allowing them to transport in soluble form to neighboring cells . This process is associated with many diseases, including cancer . Overexpression of ADAM10 and ADAM17 can modulate tumor progression through their influence on distinct cellular pathways .

Pharmacokinetics

This compound is an orally bioavailable compound . .

Result of Action

The inhibition of ADAM10 and ADAM17 by this compound can lead to various molecular and cellular effects. For instance, it can block the growth of gliomas in preclinical models . It may also exert strong antitumor activity by inhibiting ligand shedding .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the expression of ADAM10 and ADAM17 can be upregulated by androgens and growth factors in certain environments . .

Biochemische Analyse

Biochemical Properties

Aderbasib is a potent and orally active inhibitor of ADAM10 and ADAM17, which are members of the metalloproteinase family. These enzymes are involved in the proteolytic ectodomain release, a process associated with various diseases, including cancer, autoimmune diseases, and neurodegeneration . This compound inhibits the metalloprotease activity by binding to the active site of the metalloproteinase domain, thereby preventing the shedding of ectodomains from the cell surface .

Cellular Effects

This compound influences various cellular processes by modulating the activity of ADAM10 and ADAM17. These enzymes play a crucial role in cell signaling pathways, including those involved in tumor progression. By inhibiting these enzymes, this compound can reduce the proliferation of cancer cells and induce apoptosis. It has shown robust antineoplastic activity in various cancer cell lines, including diffuse large B-cell non-Hodgkin lymphoma, HER2+ breast cancer, and gliomas .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the metalloprotease activity of ADAM10 and ADAM17. This inhibition prevents the cleavage of transmembrane proteins, thereby blocking the release of their ectodomains. This process is crucial for the activation of several signaling pathways, including those mediated by cytokine receptors, receptor tyrosine kinases, and Notch receptors . By inhibiting these pathways, this compound can suppress tumor cell proliferation and induce apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and sustained activity over time. Preliminary results suggest that the drug is generally well tolerated with no major musculoskeletal side effects or anti-EGFR-related side effects such as skin rash. There were no reports of drug-induced increases in liver enzymes, bone marrow toxicity, or cardiomyopathy . Long-term studies have shown that this compound can maintain its inhibitory effects on ADAM10 and ADAM17, leading to sustained suppression of tumor cell proliferation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits the activity of ADAM10 and ADAM17, leading to reduced tumor growth. At higher doses, toxic effects such as gastrointestinal disturbances and weight loss have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the activity of ADAM10 and ADAM17. By inhibiting these enzymes, this compound can modulate the levels of various metabolites involved in cell signaling and tumor progression . The drug’s metabolism involves interactions with enzymes and cofactors that facilitate its breakdown and elimination from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the drug’s localization to target sites, where it can exert its inhibitory effects on ADAM10 and ADAM17 . The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it ensures that the drug reaches the tumor cells and inhibits their proliferation .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ADAM10 and ADAM17. These interactions are facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell . By localizing to these compartments, this compound can effectively inhibit the activity of ADAM10 and ADAM17, leading to the suppression of tumor cell proliferation .

Vorbereitungsmethoden

The synthesis of Aderbasib involves several key steps. The compound is a hydroxamate-based inhibitor, and its preparation typically includes the formation of the hydroxamate moiety and the incorporation of the piperazine and phenyl groups . The synthetic route involves the following steps:

- Formation of the hydroxamate moiety through the reaction of a suitable ester with hydroxylamine.

- Coupling of the hydroxamate intermediate with a piperazine derivative.

- Introduction of the phenyl group through a nucleophilic substitution reaction.

- Final purification and characterization of the product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Aderbasib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um ihre entsprechenden reduzierten Derivate zu bilden.

Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Piperazin- und Phenylgruppen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte und reduzierte Derivate sowie substituierte Produkte mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Metalloproteinaseaktivität von ADAM10 und ADAM17 hemmt . Diese Proteine sind am Ablösen von Zellmembranproteinen beteiligt, was eine entscheidende Rolle bei verschiedenen physiologischen und pathologischen Prozessen spielt . Durch die Hemmung von ADAM10 und ADAM17 verhindert this compound die Ablösung von Proteinen wie Tumornekrosefaktor-Alpha (TNF-α) und epidermalem Wachstumsfaktorrezeptor (EGFR)-Liganden, wodurch die Proliferation von Tumorzellen unterdrückt und die Apoptose gefördert wird .

Vergleich Mit ähnlichen Verbindungen

Aderbasib ähnelt anderen ADAM10- und ADAM17-Inhibitoren, wie z. B. INCB3619 . this compound hat im Vergleich zu anderen verwandten Verbindungen eine höhere Spezifität für ADAM10 und ADAM17 gezeigt . Diese Spezifität macht this compound zu einem stärkeren Inhibitor mit weniger Off-Target-Effekten . Weitere ähnliche Verbindungen umfassen:

INCB3619: Ein weiterer ADAM10- und ADAM17-Inhibitor mit geringerer Spezifität im Vergleich zu this compound.

TMI-005: Ein Breitband-Metalloproteinase-Inhibitor mit Aktivität gegen mehrere Mitglieder der ADAM-Familie.

GI254023X: Ein selektiver ADAM10-Inhibitor mit begrenzter Aktivität gegen ADAM17.

Die einzigartige Spezifität von this compound für ADAM10 und ADAM17 macht es zu einem wertvollen Werkzeug, um die Rolle dieser Proteine bei verschiedenen Krankheiten zu untersuchen und neue therapeutische Mittel zu entwickeln, die auf diese Proteine abzielen .

Eigenschaften

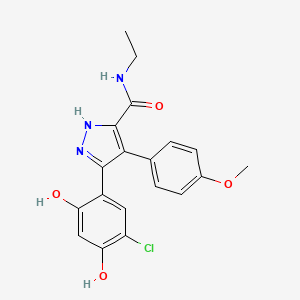

IUPAC Name |

methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O5/c1-30-20(28)25-14-21(7-8-21)13-16(18(26)22-29)17(25)19(27)24-11-9-23(10-12-24)15-5-3-2-4-6-15/h2-6,16-17,29H,7-14H2,1H3,(H,22,26)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXMSZSZEIKLQZ-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CC2(CC2)C[C@@H]([C@H]1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701000327 | |

| Record name | Aderbasib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

INCB7839 is a novel, orally available ADAM metalloprotease inhibitor that is designed to block activation of the epidermal growth factor (EGFR) pathways. Currently approved therapies that target the EGFR pathways have shown promising efficacy in metastatic disease, validating these pathways as targets; however, efficacy may be limited due to the fact that these drugs inhibit only one or two of the four HER receptor pathways. In contrast, the sheddase inhibitor, INCB7839, has the potential to inhibit activation through all four of the HER receptors, resulting in more complete inhibition of these pathways. | |

| Record name | INCB7839 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05033 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

791828-58-5 | |

| Record name | Methyl (6S,7S)-7-[(hydroxyamino)carbonyl]-6-[(4-phenyl-1-piperazinyl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791828-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aderbasib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791828585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aderbasib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADERBASIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9YL6NEJ3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

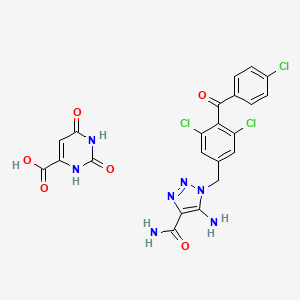

![12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1684367.png)

![2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide](/img/structure/B1684373.png)